2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of high-throughput screening methods can also help in identifying the best catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine rings can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted boronic esters.
Scientific Research Applications
2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and in the development of metal-organic frameworks. The boronic ester group can also interact with biological molecules, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine apart from similar compounds is its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and material science applications. Additionally, its unique structure allows for selective reactions, which is advantageous in synthetic chemistry .
Properties
Molecular Formula |
C21H22BN3O2 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C21H22BN3O2/c1-20(2)21(3,4)27-22(26-20)15-13-18(16-9-5-7-11-23-16)25-19(14-15)17-10-6-8-12-24-17/h5-14H,1-4H3 |
InChI Key |
JQDQGTQRSSUAEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.